molecular formula C19H13FN2O2S2 B2999073 N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2-fluorophenoxy)acetamide CAS No. 1170861-84-3

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2-fluorophenoxy)acetamide

Cat. No.: B2999073
CAS No.: 1170861-84-3
M. Wt: 384.44
InChI Key: RREBDOGRYGVHHP-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2-fluorophenoxy)acetamide is a synthetic organic compound that features a benzothiazole moiety, a thiophene ring, and a fluorophenoxy group

Mechanism of Action

Target of Action

The primary targets of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2-fluorophenoxy)acetamide are Gram-positive and Gram-negative bacterial strains . The compound has shown promising activity against Staphylococcus aureus .

Mode of Action

The compound interacts with its bacterial targets, leading to their elimination. For instance, compound C13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, exhibited maximum activity against S. aureus, showing bactericidal activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2-fluorophenoxy)acetamide typically involves the following steps:

    Formation of Benzothiazole Derivative: The initial step involves the synthesis of a benzothiazole derivative.

    Coupling with Thiophene: The benzothiazole derivative is then coupled with a thiophene ring.

    Introduction of Fluorophenoxy Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiazole moiety can be reduced under specific conditions to yield corresponding amines.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2-fluorophenoxy)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2-fluorophenoxy)acetamide is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic properties and potential biological activity. This makes it different from other benzothiazole derivatives that may lack this functional group.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O2S2/c20-13-5-1-3-7-15(13)24-11-17(23)22-18-12(9-10-25-18)19-21-14-6-2-4-8-16(14)26-19/h1-10H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREBDOGRYGVHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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